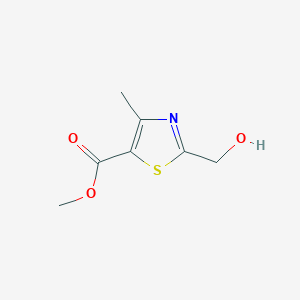

Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

説明

Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a hydroxymethyl substituent at the 2-position and a methyl group at the 4-position of the heterocyclic ring. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen, widely explored in medicinal chemistry due to their diverse biological activities.

特性

IUPAC Name |

methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-4-6(7(10)11-2)12-5(3-9)8-4/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMGEYJJANRQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with formaldehyde and methyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring and the subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

化学反応の分析

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-4-methyl-1,3-thiazole-5-carboxylate.

Reduction: 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学的研究の応用

Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

作用機序

The mechanism of action of Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring allows it to participate in various biochemical interactions, potentially affecting cellular processes.

類似化合物との比較

Key Observations :

- Hydroxymethyl vs. Hydroxyphenyl (TEI-6720) : While both groups are polar, the aromatic hydroxyl in TEI-6720 enables π-π stacking with xanthine oxidase, critical for uric acid reduction. The hydroxymethyl group may favor interactions with hydrophilic targets .

- Hydroxymethyl vs. Acetamido : The acetamido group’s electron-withdrawing nature may increase metabolic susceptibility compared to the hydroxymethyl’s electron-donating properties .

- Hydroxymethyl vs. Diphenylamino: Bulky aromatic substituents like diphenylamino improve crystallinity but reduce solubility, whereas hydroxymethyl balances polarity and steric effects .

Physicochemical and Crystallographic Properties

- Crystallography: Methyl 2-(diphenylamino)-4-phenylthiazole-5-carboxylate crystallizes in the monoclinic P21/c space group (a = 9.573 Å, b = 19.533 Å). The diphenylamino group induces planar conformations, whereas hydroxymethyl may favor hydrogen-bonded networks .

生物活性

Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, antioxidant, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate belongs to a class of compounds known for their diverse biological activities. Its molecular structure can influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Antimicrobial activity is one of the primary areas where thiazole derivatives, including methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate, have been studied. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of various thiazole derivatives against common pathogens. The results showed that compounds similar to methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that modifications in the thiazole structure can enhance antibacterial potency.

Antioxidant Activity

The antioxidant potential of methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.

Research Findings on Antioxidant Activity

In vitro assays demonstrated that certain thiazole derivatives exhibited potent free radical scavenging activity. For instance, compounds structurally related to methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate showed IC50 values in the range of 15.3 to 19.6 μM in DPPH assays . This highlights the compound's potential as an antioxidant agent.

Enzyme Inhibition Studies

Another significant aspect of the biological activity of methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is its ability to inhibit specific enzymes.

Case Study: Xanthine Oxidase Inhibition

Research has indicated that thiazole derivatives can act as xanthine oxidase inhibitors, which are important for managing conditions like gout. A series of studies reported that certain thiazole compounds demonstrated competitive inhibition against xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM . This suggests that methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate may possess similar inhibitory properties.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。